molecular formula C12H13N3O5S2 B2809942 Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate CAS No. 865198-53-4

Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate

Cat. No.: B2809942
CAS No.: 865198-53-4
M. Wt: 343.37
InChI Key: AKXZKYYHTDYXJY-OWBHPGMISA-N
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Description

Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate is a synthetic benzothiazole derivative of significant interest in scientific research. This compound features a benzothiazole core, a heterocyclic structure known for its diverse biological activities, substituted with key functional groups including an acetylimino moiety and a sulfamoyl group at the 6-position . The benzothiazole scaffold is a privileged structure in medicinal chemistry, with documented applications in central nervous system research, oncology, and antimicrobial studies . Compounds based on this structure have demonstrated potent effects as anticonvulsants in models like the MES and Sc-PTZ tests, and the presence of specific substituents like sulfonamide groups is known to enhance activity and improve solubility . Furthermore, substituted benzothiazoles have shown remarkable selective toxicity against a range of cancer cell lines, including both ER+ and ER- breast cancer models, with some analogs undergoing clinical evaluation . The ester functionality in the molecule improves cell membrane permeability compared to carboxylic acid derivatives, making it a valuable precursor for biochemical probing . The specific combination of the sulfamoyl and acetylimino groups suggests potential for enzyme inhibition, particularly targeting pathways relevant to neurological disorders and cancer metabolism. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S2/c1-7(16)14-12-15(6-11(17)20-2)9-4-3-8(22(13,18)19)5-10(9)21-12/h3-5H,6H2,1-2H3,(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXZKYYHTDYXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The introduction of the acetylimino and sulfamoyl groups is achieved through subsequent reactions involving acylation and sulfonation, respectively. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) moiety undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines (e.g., alkylamines, arylhydrazines) yields sulfonamide derivatives.

  • Substitution with thiols produces thioether-linked analogs, as demonstrated in similar benzothiazole systems .

Optimized Conditions

ParameterValueSource
SolventDMF or DCM
BaseDiisopropylethylamine
Temperature60–80°C
Reaction Time4–8 hours

Condensation Reactions Involving the Acetylimino Group

The acetylimino (-N=C(O)CH₃) group participates in condensation with nucleophiles:

  • Hydrazone Formation : Reacts with hydrazines (e.g., phenylhydrazine) to form hydrazone derivatives. A study on analogous compounds achieved 55–63% yields using ethanol as the solvent .

  • Schiff Base Synthesis : Condenses with aromatic aldehydes (e.g., 4-bromobenzaldehyde) under acidic conditions to generate Schiff bases .

Example Reaction Scheme

  • Reflux equimolar quantities of methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate and hydrazine hydrate in ethanol.

  • Add 2–3 drops of glacial acetic acid as a catalyst .

  • Isolate the product via filtration and recrystallization.

Cyclization Reactions

The benzothiazole core facilitates cyclization to form fused heterocycles:

  • Pyrazole Formation : Reaction with ethyl cyanoacetate and elemental sulfur under reflux yields pyrazolo[3,4-c]pyrazole derivatives .

  • Thiophene Synthesis : Condensation with thiourea derivatives produces thiophene-linked analogs .

Analytical Data for Cyclized Product (Hypothetical)

PropertyValueSource
Yield50–63%
Melting Point190–242°C
Molecular FormulaC₂₃H₂₀BrN₅O₃S

Ester Hydrolysis

The methyl ester group hydrolyzes to a carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl in ethanol at 60°C for 6 hours .

  • Basic Hydrolysis : NaOH (10%) in aqueous ethanol at room temperature .

Key Observations

  • Hydrolysis rates depend on steric effects from the benzothiazole ring .

  • The carboxylic acid product is a versatile intermediate for further derivatization.

Functionalization via Acylation

The sulfamoyl nitrogen can be acylated using reactive acylating agents:

  • Reaction with acetyl chloride in dichloromethane yields N-acetylated derivatives .

  • Use of benzoyl chloride introduces aromatic substituents .

Reaction Conditions

ReagentSolventTemperatureYield
Acetyl chlorideDCM0–25°C72%
Benzoyl chlorideTHFReflux65%

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate has the molecular formula C12H13N3O5S2C_{12}H_{13}N_{3}O_{5}S_{2} and a complex structure that contributes to its biological activity. The compound features a benzothiazole core, which is known for its pharmacological significance.

Biological Activities

Antimicrobial Activity
Benzothiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anticancer Properties
Studies have demonstrated that benzothiazole derivatives can exhibit anticancer activity. This compound has been investigated for its ability to induce apoptosis in cancer cells. This property is attributed to its interaction with specific cellular pathways involved in cell survival and proliferation .

Enzyme Inhibition
The compound has also been studied for its role as an inhibitor of certain enzymes. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased efficacy of co-administered drugs or reduced toxicity .

Pharmacological Applications

Drug Development
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential as anti-inflammatory and analgesic agents . The benzothiazole moiety is particularly significant in drug design due to its ability to enhance bioactivity.

Potential Therapeutic Uses
Given its diverse biological activities, this compound may have applications in treating infections, cancer, and inflammatory diseases. The ongoing research aims to elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic use .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of benzothiazole derivatives found that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for further development as an antimicrobial agent .
  • Cancer Cell Line Testing : In vitro studies using human cancer cell lines demonstrated that the compound could induce cell death through apoptosis pathways. Flow cytometry analysis revealed increased levels of pro-apoptotic markers in treated cells compared to controls .

Mechanism of Action

The mechanism of action of Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

Core Structure: Benzothiazole with indole and cyanoacetate substituents. Key Differences:

  • Substituents: Indole at position 2 vs. acetylimino in the target compound; cyanoacetate vs. methyl acetate.
  • Synthesis: Synthesized via a three-component reaction involving benzothiazole derivatives, ethyl bromocyanoacetate, and indole under reflux in acetone . This contrasts with the target compound’s synthesis (details unspecified in evidence).

Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)

Core Structure : Triazine-sulfonylurea backbone vs. benzothiazole in the target compound.
Key Differences :

  • Functional Groups : Sulfonylurea bridge in herbicides vs. sulfamoyl group in the target compound.
  • Applications : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, causing herbicidal effects . The benzothiazole core of the target compound may instead interact with mammalian targets (e.g., URAT1 inhibition for uricosuric activity, as seen in dotinurad ).

Dotinurad [(3,5-Dichloro-4-hydroxyphenyl)(1,1-dioxo-1,2-dihydro-3H-1λ⁶-1,3-benzothiazol-3-yl)methanone]

Core Structure : Benzothiazole with a dichloro-hydroxyphenyl group.
Key Differences :

  • Substituents: Dichloro-hydroxyphenyl vs. acetylimino-sulfamoyl in the target compound.
  • Bioactivity : Dotinurad is a potent URAT1 inhibitor for gout treatment . The target compound’s sulfamoyl group may similarly modulate transporter interactions but lacks the dichloro-hydroxyphenyl motif critical for dotinurad’s efficacy.

Methyl 2-[Bis(benzylthio)phosphoryl]acetate

Core Structure : Phosphorylacetate ester.
Key Differences :

  • Reactivity : Functions as a Horner–Wadsworth–Emmons (HWE) reagent for α,β-unsaturated ester synthesis . The target compound’s benzothiazole core may limit similar reactivity but could serve as a substrate for functionalization.
  • Applications : HWE reagents are pivotal in olefination, whereas the target compound’s bioactivity is likely driven by its benzothiazole and sulfamoyl groups.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Bioactivity/Application
Target Compound Benzothiazole 6-Sulfamoyl, 2-acetylimino, methyl acetate Not specified Potential enzyme inhibition
Ethyl 2-(2-(1H-indol-3-yl)benzothiazol-3-yl)-2-cyanoacetate Benzothiazole Indole, cyanoacetate Three-component reaction Antimicrobial/anticancer (inferred)
Metsulfuron-methyl Triazine-sulfonylurea Sulfonylurea, methyl ester Stepwise synthesis Herbicide (ALS inhibitor)
Dotinurad Benzothiazole Dichloro-hydroxyphenyl, dioxo Multi-step synthesis Uricosuric (URAT1 inhibitor)
Methyl 2-[Bis(benzylthio)phosphoryl]acetate Phosphorylacetate Bis(benzylthio) HWE reagent synthesis Olefination reagent

Research Findings and Implications

  • Synthetic Challenges: The target compound’s sulfamoyl and acetylimino groups may require protective strategies during synthesis, contrasting with the one-pot three-component reaction used for indole-benzothiazole analogs .
  • Biological Potential: Structural parallels to dotinurad suggest urate transporter modulation, while the absence of a urea group (vs. sulfonylureas ) may reduce herbicidal activity.
  • Analytical Validation : Crystallographic tools like SHELX and ORTEP are critical for confirming the structure of such complex heterocycles.

Biological Activity

Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate is a compound belonging to the benzothiazole class, which has garnered interest due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzothiazole ring, an acetylimino group, and a sulfamoyl moiety. Its molecular formula is C13H14N2O4SC_{13}H_{14}N_2O_4S with a molecular weight of 302.39 g/mol. The compound's structure can be represented as follows:

Molecular Structure C13H14N2O4S\text{Molecular Structure }\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that the compound effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, as well as several fungal species.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The mechanism of action involves the interaction of the compound with specific biological targets within microbial cells. The acetylimino group is believed to form hydrogen bonds with vital enzymes or receptors, disrupting normal cellular functions. The benzothiazole ring may also interact with nucleic acids or proteins, leading to cell death or inhibition of growth.

Case Studies and Research Findings

A notable study explored the efficacy of this compound in a murine model of infection. The results demonstrated a significant reduction in bacterial load in treated animals compared to controls. The study highlighted the compound's potential as an effective therapeutic agent for treating bacterial infections.

Table 2: Efficacy in Murine Infection Model

Treatment GroupBacterial Load (CFU/g tissue)Survival Rate (%)
Control10^630
Compound Treatment10^380

Comparison with Similar Compounds

This compound can be compared with other benzothiazole derivatives to evaluate its relative potency and efficacy.

Table 3: Comparison of Biological Activities

CompoundMIC (µg/mL)Antimicrobial Activity
Methyl 2-(2-acetylimino-6-sulfamoyl...)16High
Methyl 2-(2-acetylimino-6-methoxy...)32Moderate
Methyl 2-(2-acetylimino-6-(methylsulfonyl)...>64Low

This comparison shows that methyl 2-(2-acetylimino-6-sulfamoyl...) exhibits superior antimicrobial activity relative to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and condensation reactions. For example, hydrazine hydrate can be used to functionalize the benzothiazole core, followed by acetylation and sulfamoylation under reflux conditions in ethanol/water mixtures. Intermediate purification via column chromatography and recrystallization ensures high yield (73–85%) .
  • Key Steps : Monitor reaction progress using TLC (Chloroform:Methanol, 7:3) and confirm product identity via melting point analysis and spectroscopic techniques .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and acetyl/sulfamoyl group integration .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the primary biological targets suggested for this compound?

  • Targets : Enzymes like kinases, proteases, or microbial DNA gyrase, inferred from structural analogs with sulfamoyl and imino groups. Preliminary assays may include enzyme inhibition studies (IC₅₀ determination) and antimicrobial susceptibility testing (MIC against Gram-positive/negative strains) .

Advanced Research Questions

Q. How can crystallographic methods resolve the compound’s structure and intermolecular interactions?

  • Methods :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement, with CuKα radiation (λ = 1.54184 Å) and data collection up to θ = 67.1° .
  • Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen-bonding patterns (e.g., N–H⋯O, O–H⋯S) and predict packing motifs .
    • Validation : Check for CIF validation alerts (e.g., ADDSYM in PLATON) to ensure absence of missed symmetry .

Q. How to address discrepancies between computational binding predictions and experimental bioactivity data?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Compare docking poses (AutoDock Vina) with experimental IC₅₀ values to assess force field accuracy .
  • SAR Studies : Synthesize analogs (e.g., methyl → trifluoromethyl substitutions) to test predicted binding interactions .
    • Case Study : A structural analog showed analgesic activity but lacked anti-inflammatory effects, highlighting the need for target-specific assays .

Q. How to design experiments to elucidate the enzyme inhibitory mechanism?

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against purified enzymes (e.g., COX-2 or β-lactamase) .
  • Site-Directed Mutagenesis : Modify active-site residues (e.g., Ser70 in β-lactamase) to validate hydrogen bonding or metal coordination by the imino group .

Q. What strategies improve bioavailability and metabolic stability in pharmacokinetic studies?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS) or nanoformulation to address low aqueous solubility .
  • Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to enhance membrane permeability .

Q. How to conduct structure-activity relationship (SAR) studies for bioactivity optimization?

  • Methodology :

  • Fragment-Based Design : Replace the benzothiazole core with oxadiazole or triazole rings to modulate electron density .
  • QSAR Modeling : Use Gaussian-based DFT calculations (e.g., HOMO-LUMO energy gaps) to correlate electronic properties with antimicrobial activity .

Data Contradiction Analysis

  • Example : If computational docking predicts strong binding to a kinase but in vitro assays show weak inhibition:
    • Resolution : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity directly .
    • Considerations : Check for assay interference (e.g., compound aggregation) via dynamic light scattering (DLS) .

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